molecular formula C9H9BrN2O2 B2437258 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid CAS No. 1352200-92-0

5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid

Cat. No. B2437258
CAS RN: 1352200-92-0
M. Wt: 257.087
InChI Key: UCNNMSQQYOEFHX-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1352200-92-0. It has a molecular weight of 257.09 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrN2O2/c10-6-4-11-8 (5-2-1-3-5)12-7 (6)9 (13)14/h4-5H,1-3H2, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Halopyrimidine Esters : A study by Regan et al. (2012) reports the synthesis of various 5-halopyrimidine-4-carboxylic acid esters via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This method was highly regioselective, allowing the synthesis of significant amounts of ethyl 5-bromopyrimidine-4-carboxylate, a compound closely related to 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid (Regan et al., 2012).

  • Functionalization of Pyrimidines : Schlosser et al. (2006) explored the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, highlighting the versatility of pyrimidine derivatives in chemical synthesis. This research potentially relates to the modification and applications of 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid in various chemical contexts (Schlosser et al., 2006).

Applications in Drug Development

  • Antiviral Activity : A study by Hocková et al. (2003) on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 demonstrated the antiviral activity of 5-halogen-substituted pyrimidines. This study suggests the potential of 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid derivatives in antiretroviral drug development (Hocková et al., 2003).

  • Antimicrobial Activity : Research by Lanjewar et al. (2009, 2010) highlighted the antimicrobial and antifungal properties of pyrimidine derivatives. This could imply potential applications of 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid in creating antimicrobial agents (Lanjewar et al., 2009), (Lanjewar et al., 2010).

Material Science and Chemistry

  • Palladium-Catalyzed Reactions : Goodby et al. (1996) described the use of 5-bromo-2-iodopyrimidine, a compound structurally similar to 5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid, in palladium-catalyzed cross-coupling reactions. This indicates potential applications in synthesizing complex organic molecules (Goodby et al., 1996).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302,H315,H319,H335. The precautionary statements include: P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .

properties

IUPAC Name

5-bromo-2-cyclobutylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-6-4-11-8(5-2-1-3-5)12-7(6)9(13)14/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNNMSQQYOEFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyclobutylpyrimidine-4-carboxylic acid

Synthesis routes and methods

Procedure details

The product was obtained starting from cyclobutanecarboxamidine (200 mg, 1.5 mmol) and mucobromic acid (180 mg, 0.7 mmol) according to the method described in intermediate A-4, step 1 as light brown solid (38 mg, 21%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
38 mg
Type
reactant
Reaction Step Three

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